

# Acasunlimab (MC 1046): A Statistical Analysis and Comparison in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the investigational bispecific antibody Acasunlimab (also known as GEN1046 or **MC 1046**). Acasunlimab represents a novel approach in cancer immunotherapy by simultaneously targeting two key immune pathways: the programmed death-ligand 1 (PD-L1) and the co-stimulatory receptor 4-1BB. This dual mechanism is designed to block the inhibitory PD-1/PD-L1 axis while concurrently activating T-cells and natural killer (NK) cells through conditional 4-1BB stimulation, thereby enhancing the anti-tumor immune response.[1][2]

This document summarizes the latest clinical trial data, details the experimental protocols for key studies, and provides a comparative analysis against relevant alternative treatments.

# Performance Data: Acasunlimab in Metastatic Non-Small Cell Lung Cancer (mNSCLC)

Recent clinical trial data from the Phase 2 GCT1046-04 (NCT05117242) study provides key insights into the efficacy and safety of acasunlimab as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with PD-L1-positive mNSCLC who have progressed after prior anti-PD-(L)1 containing therapy.[3][4]

## **Efficacy in Previously Treated PD-L1-Positive mNSCLC**



| Treatment<br>Arm                                       | Overall<br>Survival<br>(OS) Rate<br>(12-month) | Median<br>Overall<br>Survival<br>(mOS) | Overall<br>Response<br>Rate (ORR) | Confirmed<br>ORR | Disease<br>Control<br>Rate (DCR) |
|--------------------------------------------------------|------------------------------------------------|----------------------------------------|-----------------------------------|------------------|----------------------------------|
| Acasunlimab<br>Monotherapy<br>(Arm A)                  | Not Reported                                   | 5.5 months                             | 31%                               | 13%              | 50%                              |
| Acasunlimab<br>+<br>Pembrolizum<br>ab (Q3W -<br>Arm B) | Not Reported                                   | 8.6 months                             | 21%                               | 18%              | 59%                              |
| Acasunlimab<br>+<br>Pembrolizum<br>ab (Q6W -<br>Arm C) | 69%                                            | 17.5 months                            | 30%                               | 17%              | 75%                              |

Data from the Phase 2 GCT1046-04 trial (NCT05117242) as of the data cut-off presented in June 2024.[2][3][4]

## **Safety Profile**

Treatment-related adverse events (TRAEs) were reported to be primarily grade 1 and 2 and were consistent with the known safety profiles of the individual drugs.[3][4]



| Treatment Arm                              | Most Common Treatment-Related<br>Adverse Events (All Grades)                                                                                                                     |  |  |
|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Acasunlimab Monotherapy (Arm A)            | Asthenia (22.7%), Diarrhea (18.2%), Nausea (18.2%), Anemia (13.6%), Liver-related events (13.6%)                                                                                 |  |  |
| Acasunlimab + Pembrolizumab (Arms B and C) | Liver-related events (28.6% in Arm B, 18.4% in Arm C), Fatigue (21.4% in Arm B, 8.2% in Arm C), Asthenia (12% in Arm B, 12.2% in Arm C), Diarrhea (12% in Arm B, 10.2% in Arm C) |  |  |

Transaminase elevations were generally asymptomatic and manageable. A lower incidence of grade ≥3 TRAEs was observed with the Q6W combination regimen.[2]

# **Comparison with an Alternative: Docetaxel**

For patients with mNSCLC who have progressed on a PD-1/PD-L1 inhibitor and platinum-containing chemotherapy, a standard of care option is the chemotherapeutic agent docetaxel. A pivotal Phase 3 trial, ABBIL1TY NSCLC-06 (NCT06635824), is currently underway to directly compare the efficacy and safety of acasunlimab in combination with pembrolizumab versus docetaxel in this patient population.

| Treatment | Overall Response Rate (ORR) - Historical<br>Data |
|-----------|--------------------------------------------------|
| Docetaxel | 10-14%                                           |

Historical ORR for docetaxel in a similar patient population.[5]

# **Experimental Protocols**

The clinical development of acasunlimab is supported by a series of preclinical and clinical studies. Below are the methodologies for the key trials cited.

#### **Preclinical Studies**



- In Vitro Assays: The functional activity of acasunlimab was assessed using various in vitro assays, including mixed lymphocyte reaction (MLR) and antigen-specific T-cell proliferation and cytotoxicity assays. These studies demonstrated that acasunlimab induces T-cell proliferation and cytokine production superior to clinically approved PD-(L)1 antibodies.[6][7] [8] An in vitro MLR assay was developed where healthy donor T-cells were exhausted by repeated stimulation and then co-cultured with dendritic cells to show that acasunlimab could reinvigorate the exhausted T-cell response.[1]
- In Vivo Mouse Models: The anti-tumor activity of acasunlimab was evaluated in syngeneic mouse tumor models, such as MC38 colon adenocarcinoma. These studies showed that acasunlimab exerted potent anti-tumor activity.[6][7][8] For some in vivo studies, a mouse surrogate antibody for acasunlimab was used in combination with an anti-mouse-PD-1 antibody.[9]

## Clinical Trial: NCT03917381 (First-in-Human Study)

- Study Design: A Phase 1/2a, open-label, dose-escalation, and expansion cohort trial to
  evaluate the safety, tolerability, and preliminary efficacy of acasunlimab in patients with
  advanced solid tumors.
- Patient Population: Adults with histologically or cytologically confirmed metastatic or unresectable solid tumors for which standard therapy is not available.
- Intervention: Acasunlimab administered intravenously. The trial includes both monotherapy and combination therapy cohorts with docetaxel or pembrolizumab.

### Clinical Trial: NCT05117242 (Phase 2 in mNSCLC)

- Study Design: A randomized, open-label, multicenter Phase 2 trial.
- Patient Population: Patients with relapsed/refractory metastatic non-small cell lung cancer with PD-L1 expression in ≥1% of tumor cells who have progressed after at least one prior line of systemic therapy containing an anti-PD-1/PD-L1 monoclonal antibody.
- Interventions:
  - Arm A: Acasunlimab monotherapy.



- Arm B: Acasunlimab in combination with pembrolizumab administered every 3 weeks.
- Arm C: Acasunlimab in combination with pembrolizumab administered every 6 weeks.

# **Visualizing the Mechanism of Action**

To better understand the function of acasunlimab, the following diagrams illustrate its proposed signaling pathway and the experimental workflow of the key clinical trial.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Investigational Acasunlimab (DuoBody® -PD-L1x4-1BB) in Combination with Pembrolizumab Demonstrates Meaningful Clinical Activity in Phase 2 Trial in Patients with Previously Treated Metastatic Non-small Cell Lung Cancer (mNSCLC) | BioNTech [investors.biontech.de]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. Investigational Acasunlimab (DuoBody® -PD-L1x4-1BB) in Combination with Pembrolizumab Demonstrates Meaningful Clinical Activity in Phase 2 Trial in Patients with Previously Treated Metastatic Non-small Cell Lung Cancer (mNSCLC) | BioNTech [investors.biontech.de]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acasunlimab, an Fc-inert PD-L1×4-1BB bispecific antibody, combined with PD-1 blockade potentiates antitumor immunity via complementary immune modulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization and Phase I Trial Results of a Bispecific Antibody Targeting PD-L1 and 4-1BB (GEN1046) in Patients with Advanced Refractory Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Acasunlimab (MC 1046): A Statistical Analysis and Comparison in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800510#statistical-analysis-of-mc-1046-research-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com